Imidazo[1,2-a]pyrazin-3-ylmethanamine
Overview
Description
Imidazo[1,2-a]pyrazin-3-ylmethanamine is a heterocyclic compound that features a fused bicyclic structure. This compound is of significant interest in medicinal chemistry due to its versatile biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Imidazo[1,2-a]pyrazin-3-ylmethanamine can be synthesized through various methods. One efficient approach involves an iodine-catalyzed one-pot three-component condensation reaction. This method uses an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide as starting materials . The reaction proceeds via [4 + 1] cycloaddition, yielding the desired imidazo[1,2-a]pyrazine derivatives in good yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale multicomponent reactions (MCRs) due to their simplicity and atom economy. These reactions incorporate almost all starting materials into the final product, minimizing waste and simplifying purification .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyrazin-3-ylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed under mild conditions using common reducing agents.
Substitution: It undergoes substitution reactions, particularly at the nitrogen and carbon positions of the imidazo[1,2-a]pyrazine ring.
Common Reagents and Conditions
Oxidation: Metal-free oxidizing agents.
Reduction: Mild reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazine derivatives, which can exhibit different biological activities .
Scientific Research Applications
Imidazo[1,2-a]pyrazin-3-ylmethanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyrazin-3-ylmethanamine involves modulation of various molecular targets and pathways. It acts at the G1-S transition to promote the E2F transcriptional program and the initiation of DNA synthesis. Additionally, it modulates G2 progression by controlling the activation of cyclin B/CDK1, coordinating this activation at the centrosome and in the nucleus .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Exhibits significant activity against MDR-TB and XDR-TB.
Imidazo[1,5-a]pyridine: Known for its luminescent properties and applications in optoelectronic devices.
Uniqueness
Imidazo[1,2-a]pyrazin-3-ylmethanamine stands out due to its unique fused bicyclic structure, which imparts distinct biological activities and reactivity patterns compared to other similar compounds .
Properties
IUPAC Name |
imidazo[1,2-a]pyrazin-3-ylmethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-3-6-4-10-7-5-9-1-2-11(6)7/h1-2,4-5H,3,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFPQELLPHZQTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C=N1)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001288883 | |
Record name | Imidazo[1,2-a]pyrazine-3-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001288883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944896-61-1 | |
Record name | Imidazo[1,2-a]pyrazine-3-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944896-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[1,2-a]pyrazine-3-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001288883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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